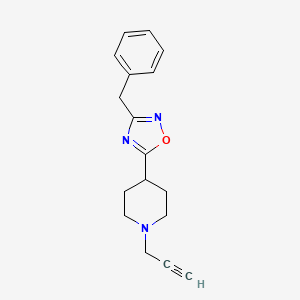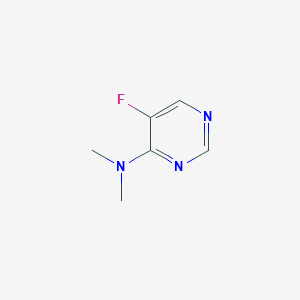
5-fluoro-N,N-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds, including 5-fluoro-N,N-dimethylpyrimidin-4-amine, has attracted attention from biologists and chemists . Enzyme catalysis, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems, is essential for the synthesis of fluorinated compounds .Molecular Structure Analysis
The molecular formula of this compound is C6H8FN3. The molecular weight is 141.149.Chemical Reactions Analysis
Fluorinated pyrimidines, such as this compound, are widely used to treat cancer . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Physical and Chemical Properties Analysis
The physical form of this compound is solid . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- Researchers have developed synthetic pathways for creating a variety of compounds, including trichloromethylated N-azolylmethyl-1H-pyrimidin-2-ones and related N-methylenaminones, which demonstrate the versatility of pyrimidin-4-amine derivatives in organic synthesis. This work illustrates the potential of these compounds in constructing complex molecular architectures useful in medicinal chemistry and materials science (Zanatta et al., 2005).
Fluorinated Compounds in Imaging and Ligand Development
- Fluorinated pyrrolopyrimidines have been synthesized and characterized as potential PET/SPECT ligands for the CRF1 receptor. This research underscores the importance of fluorinated compounds in developing imaging agents that could significantly impact neurological disorder diagnostics (Martarello et al., 2001).
Kinase Inhibitors
- The development of novel 2,4-disubstituted-5-fluoropyrimidines demonstrates the role of these compounds in the search for potent kinase inhibitors, highlighting their potential application in cancer treatment (Wada et al., 2012).
Anticancer Applications
- Research into the clinical applications of Fluorouracil (5-FU), a closely related compound, in ophthalmic practice, shows the broader impact of fluoropyrimidines in medical treatments, particularly in reducing fibroblastic proliferation and scarring in surgeries (Abraham et al., 2012).
Protein-Protein Interaction Studies
- The development of a new unnatural amino acid based on solvatochromic fluorophore demonstrates the utility of such compounds in studying dynamic protein-protein interactions, offering a tool for biological research that can provide insights into complex biological processes (Loving & Imperiali, 2008).
High-Throughput Synthesis and Screening
- Novel dihydrofolate reductase inhibitors have been designed and synthesized, showcasing the application of 5-fluoro-N,N-dimethylpyrimidin-4-amine derivatives in developing new pharmaceuticals through high-throughput methods. This approach accelerates the discovery of potential therapeutic agents (Wyss et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOMPCSEXZGZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
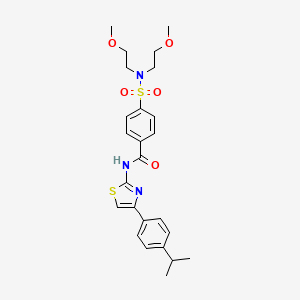

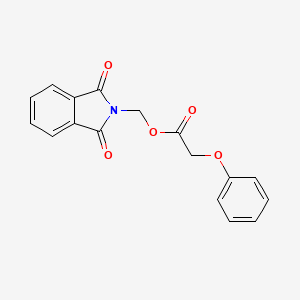
![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)

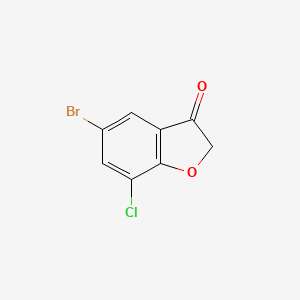
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)
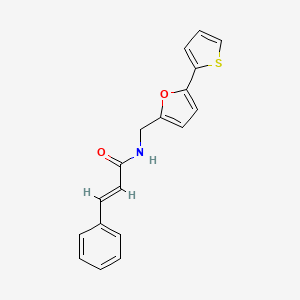
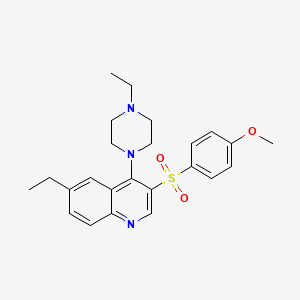

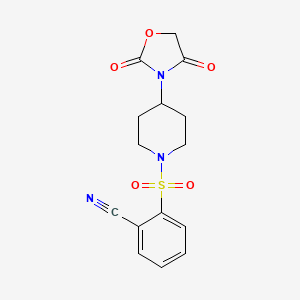
![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2869367.png)
